Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 110821-36-8
VCID: VC21281432
InChI: InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS No.: 110821-36-8

Cat. No.: VC21281432

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate - 110821-36-8

Specification

CAS No. 110821-36-8
Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
IUPAC Name ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Standard InChI Key PBAYDSHSLUGDDO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring as its core structure, with strategic substitutions that contribute to its chemical behavior and biological activity. The compound contains a chlorine atom at position 5 of the pyrazole ring, a 4-chlorophenyl group attached to the N1 position, and an ethyl carboxylate group at position 4. This arrangement of functional groups creates a molecule with specific reactivity patterns and binding properties that make it valuable in pharmaceutical research.

Physical and Chemical Properties

The compound is characterized by the following properties:

Table 1: Physical and Chemical Properties of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

PropertyValue
CAS Number110821-36-8
Molecular FormulaC₁₂H₁₀Cl₂N₂O₂
Molecular Weight285.12 g/mol
XLogP33.7
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area44.1 Ų
Heavy Atom Count18
Physical StateSolid at room temperature

The relatively high XLogP3 value of 3.7 indicates that the compound has significant lipophilicity, which may influence its membrane permeability and absorption characteristics in biological systems . The presence of three hydrogen bond acceptors suggests potential for interactions with biological targets, while the four rotatable bonds provide conformational flexibility that can be important for receptor binding .

Synthesis Methods

Laboratory Synthesis

The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of appropriately substituted pyrazole precursors with chlorinated phenyl derivatives. One common approach involves the reaction of 4-chlorophenylhydrazine with suitable precursors followed by cyclization to form the pyrazole ring structure.

A generalized synthesis route may involve:

  • Formation of a hydrazone intermediate through the reaction of 4-chlorophenylhydrazine with an appropriate β-ketoester

  • Cyclization of the hydrazone to form the pyrazole ring

  • Chlorination at the 5-position of the pyrazole ring

  • Esterification to introduce the ethyl carboxylate group

The specific conditions, including temperature, solvents, and catalysts, can significantly affect the yield and purity of the final product.

Applications and Biological Activity

Research Applications

Beyond its potential pharmaceutical applications, Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as:

  • An important intermediate in organic synthesis

  • A building block for the creation of more complex heterocyclic compounds

  • A model compound for studying structure-activity relationships in pyrazole derivatives

  • A precursor for the development of chemical probes in biological research

The compound's versatility in synthetic chemistry makes it valuable for researchers investigating novel chemical entities with potential biological activity.

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; wash hands thoroughly after handling
H315Causes skin irritationUse appropriate gloves; avoid skin contact
H319Causes serious eye irritationUse eye protection; avoid eye contact
H335May cause respiratory irritationUse in well-ventilated areas; avoid inhalation of dust or vapors

These hazard classifications underscore the importance of proper handling practices when working with this compound in research settings.

Comparison with Analogous Compounds

Understanding the relationship between Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate and structurally similar compounds can provide valuable insights into structure-activity relationships and potential applications.

Table 3: Comparison of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS Number
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₀Cl₂N₂O₂285.12Reference compound110821-36-8
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₂ClN₃O₂-Amino group at position 5 instead of chlorine14678-87-6
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₀Br₂N₂O₂374.03Bromine atoms replace chlorine atoms1245258-73-4
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylateC₁₂H₁₁ClN₂O₂250.68Different positional arrangement of substituents619485

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